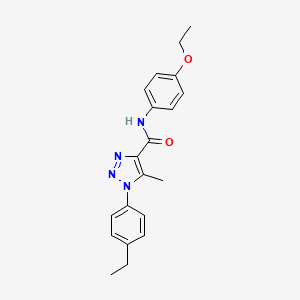

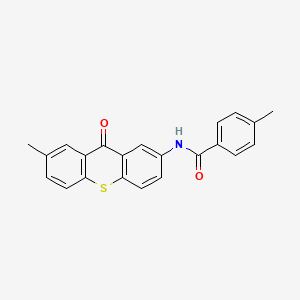

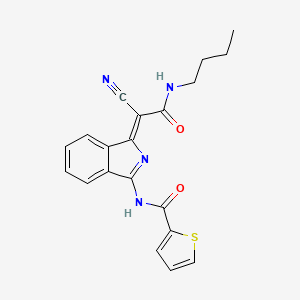

![molecular formula C24H22N4O2 B2592085 N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097869-18-4](/img/structure/B2592085.png)

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NM-3, and it belongs to the class of pyrrolidine carboxamides.

Aplicaciones Científicas De Investigación

Reductive Cleavage of Aromatic Carboxamides

A study by Ragnarsson et al. (2001) delves into the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, including those derived from naphthalene and quinoxaline. These compounds undergo regiospecific cleavage under mild reductive conditions, leading to the formation of Boc-protected (benzyl)amine with nearly quantitative yields. This process exemplifies the chemical's utility in synthetic organic chemistry, especially in the selective breaking of C(O)-N bonds (Ragnarsson et al., 2001).

Antitubercular Activity

Kantevari et al. (2011) explored the synthesis of diverse analogues through the Bohlmann-Rahtz reaction, yielding compounds with potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the compound's role in generating novel therapeutic agents against tuberculosis, showcasing its potential in addressing global health challenges (Kantevari et al., 2011).

Biological Activity Spectrum

A comprehensive investigation by Goněc et al. (2012) on substituted quinoline-2-carboxamides and naphthalene-2-carboxamides revealed their significant activity against mycobacterial species and their potential to inhibit photosynthetic electron transport in chloroplasts. This study underscores the compound's broad biological activity, making it a valuable tool for both antimycobacterial research and agricultural applications (Goněc et al., 2012).

Quinoxaline Derivatives and Applications

Pereira et al. (2015) provided an extensive review of quinoxaline derivatives, highlighting their significant medical, biomedical, and industrial value. The modification of quinoxaline structures, including those related to N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, can lead to a wide variety of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-24(26-14-18-8-5-7-17-6-1-2-9-20(17)18)28-13-12-19(16-28)30-23-15-25-21-10-3-4-11-22(21)27-23/h1-11,15,19H,12-14,16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSYFBOKMAELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

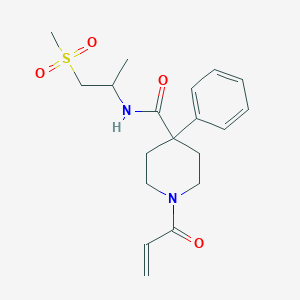

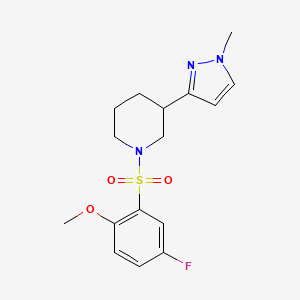

![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)

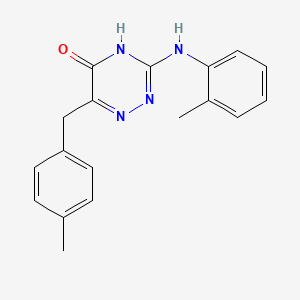

![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

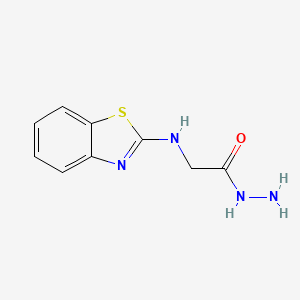

![2-Spiro[2.5]octan-8-ylacetaldehyde](/img/structure/B2592012.png)

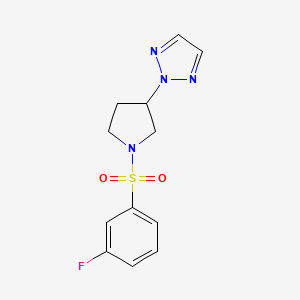

![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)

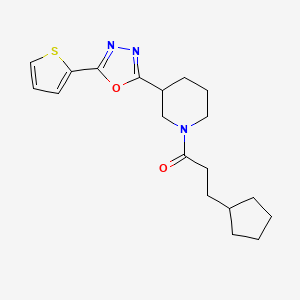

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)